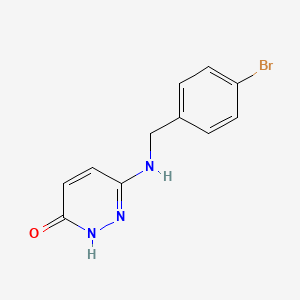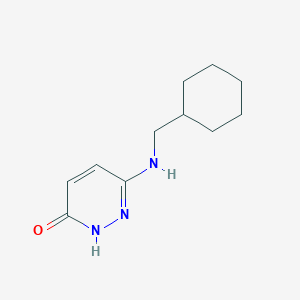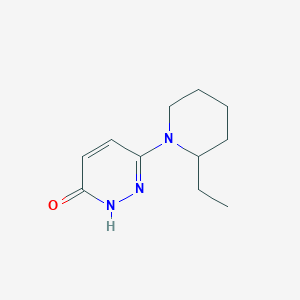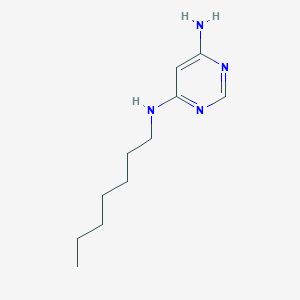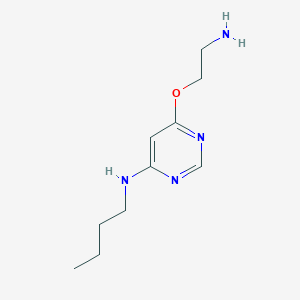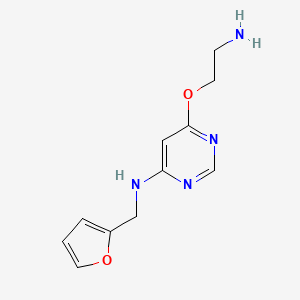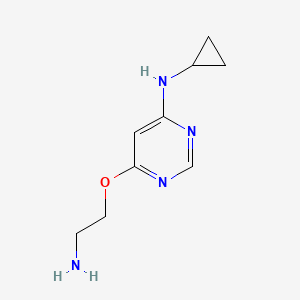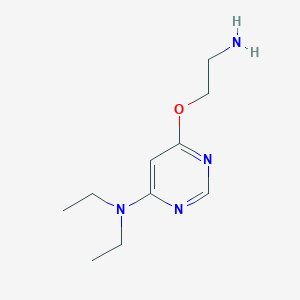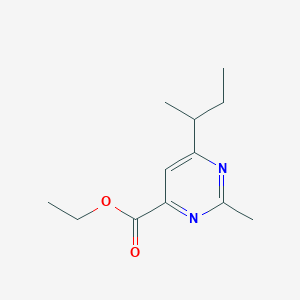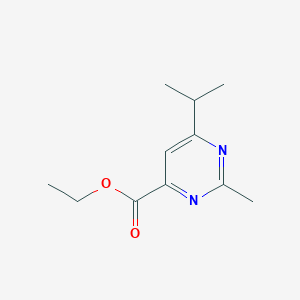
2-Methyl-4-(1-phenoxyethyl)benzoic acid
Vue d'ensemble
Description
2-Methyl-4-(1-phenoxyethyl)benzoic acid, also known as ME-PEBA, is an organic compound that has been studied for its potential applications in various scientific and research fields. This compound is a derivative of benzoic acid, and it has a unique structure that allows it to interact with other molecules in a specific way.
Applications De Recherche Scientifique
2-Methyl-4-(1-phenoxyethyl)benzoic acid has a wide range of potential applications in scientific research. It has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This property makes 2-Methyl-4-(1-phenoxyethyl)benzoic acid a useful tool for studying the effects of drugs on the body. Additionally, 2-Methyl-4-(1-phenoxyethyl)benzoic acid has been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals and reduce oxidative damage.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(1-phenoxyethyl)benzoic acid is not fully understood, but it is believed to involve the binding of 2-Methyl-4-(1-phenoxyethyl)benzoic acid to the active site of enzymes, such as cytochrome P450 enzymes. This binding prevents the enzyme from performing its normal function, thus inhibiting its activity. Additionally, 2-Methyl-4-(1-phenoxyethyl)benzoic acid has been shown to interact with other molecules, such as proteins and nucleic acids, which may contribute to its mechanism of action.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Methyl-4-(1-phenoxyethyl)benzoic acid have not been extensively studied, but some research has been done. 2-Methyl-4-(1-phenoxyethyl)benzoic acid has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the amount of drugs that are metabolized in the body. Additionally, 2-Methyl-4-(1-phenoxyethyl)benzoic acid has been shown to scavenge free radicals and reduce oxidative damage, which could potentially have beneficial effects on health.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-4-(1-phenoxyethyl)benzoic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the lab, and it is relatively inexpensive to purchase. Additionally, 2-Methyl-4-(1-phenoxyethyl)benzoic acid is soluble in organic solvents, which makes it easy to use in experiments. On the other hand, 2-Methyl-4-(1-phenoxyethyl)benzoic acid is not very stable, and it is prone to hydrolysis and oxidation. Additionally, it is difficult to accurately measure the concentration of 2-Methyl-4-(1-phenoxyethyl)benzoic acid in a solution.
Orientations Futures
There are several potential future directions for research involving 2-Methyl-4-(1-phenoxyethyl)benzoic acid. One potential direction is to further investigate its potential as an antioxidant, as well as its ability to scavenge free radicals. Additionally, further research could be done to investigate the biochemical and physiological effects of 2-Methyl-4-(1-phenoxyethyl)benzoic acid, as well as its potential applications in drug metabolism and drug development. Additionally, further research could be done to investigate the mechanism of action of 2-Methyl-4-(1-phenoxyethyl)benzoic acid and its interactions with other molecules. Finally, research could be done to develop more efficient and cost-effective methods for synthesizing 2-Methyl-4-(1-phenoxyethyl)benzoic acid.
Propriétés
IUPAC Name |
2-methyl-4-(1-phenoxyethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-10-13(8-9-15(11)16(17)18)12(2)19-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQJMWXWKVWXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)OC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(1-phenoxyethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



